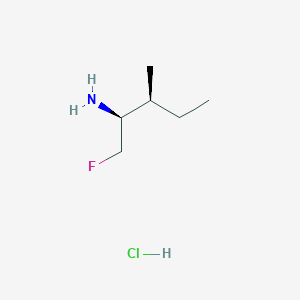
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is a chiral amine compound with a fluorine atom attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl typically involves the fluorination of a suitable precursor, followed by amination and subsequent salt formation with hydrochloric acid. One common synthetic route includes the following steps:
Fluorination: A precursor such as 3-methyl-2-pentanone is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The fluorinated intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alcohols or ethers.
Applications De Recherche Scientifique
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-1-Fluoro-2-methyl-2-pentanamine HCl
- (2S,3S)-1-Fluoro-3-ethyl-2-pentanamine HCl
- (2S,3S)-1-Fluoro-3-methyl-3-pentanamine HCl
Uniqueness
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s chiral nature allows for enantioselective interactions with biological targets, making it a valuable tool in asymmetric synthesis and drug development.
Propriétés
Formule moléculaire |
C6H15ClFN |
|---|---|
Poids moléculaire |
155.64 g/mol |
Nom IUPAC |
(2S,3S)-1-fluoro-3-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-3-5(2)6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m0./s1 |
Clé InChI |
GHMZXYSTAVGRCU-RIHPBJNCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](CF)N.Cl |
SMILES canonique |
CCC(C)C(CF)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



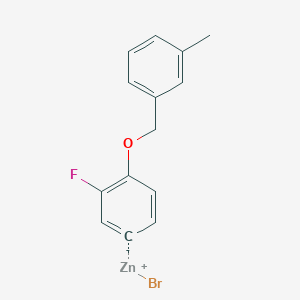
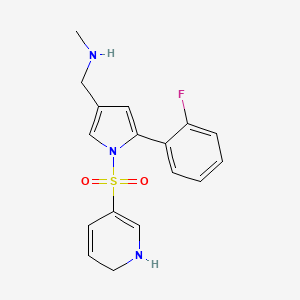
![7,7-Difluoro-3,5-dihydro-4H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione](/img/structure/B14886948.png)
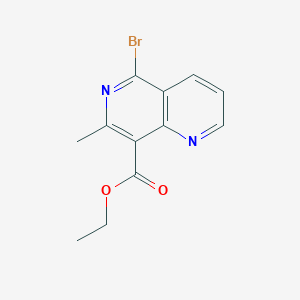
![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)


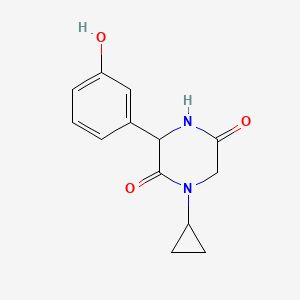
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
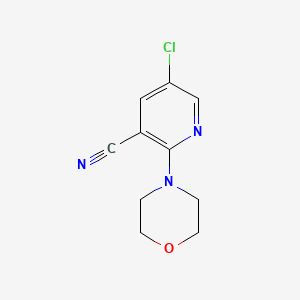
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

